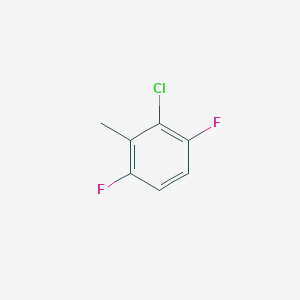

2-Chloro-1,4-difluoro-3-methylbenzene

Description

Contextualization within Halogenated Arenes Research

Halogenated arenes, or aryl halides, are fundamental building blocks in modern organic synthesis. Their utility stems from the reactivity of the carbon-halogen bond, which can participate in a wide array of cross-coupling reactions (like Suzuki, Stille, and Heck reactions) and nucleophilic aromatic substitutions. These reactions are pivotal for constructing complex organic molecules.

Fluorinated aromatic compounds, in particular, are highly sought after in specialized sectors such as pharmaceuticals and agrochemicals. nbinno.com The incorporation of fluorine atoms into a molecule can significantly alter its biological and chemical properties, including metabolic stability, lipophilicity, and binding affinity. nbinno.com As such, polyhalogenated arenes that contain fluorine serve as crucial intermediates in the synthesis of high-value, specialized chemicals. nbinno.comontosight.ai

Significance as a Polyhalogenated Aromatic Compound

The presence of multiple halogen substituents on a single aromatic ring defines a polyhalogenated aromatic compound (PAC). These compounds present unique synthetic challenges and opportunities. nih.gov When a ring bears identical halogen atoms, achieving site-selective functionalization can be difficult due to the similar reactivity of the carbon-halogen bonds. nih.gov However, when the halogens are different (e.g., chlorine and fluorine), their distinct bond dissociation energies and electronic influences allow for more controlled, chemoselective reactions. Generally, the reactivity trend for oxidative addition in cross-coupling reactions follows the order C–I > C–Br > C–Cl > C–F, enabling selective functionalization at one position while leaving others intact. nih.gov

Polyhalogenated arenes are often characterized by a significant electron deficiency in the aromatic ring, which makes them susceptible to nucleophilic attack. This property is exploited in nucleophilic aromatic substitution (SNAr) reactions, a key method for forming new bonds to the aromatic ring. ontosight.ainih.gov

Structural Features and Electronic Influences of Multiple Halogen and Alkyl Substituents

The chemical behavior of 2-Chloro-1,4-difluoro-3-methylbenzene is dictated by the combined electronic effects of its four substituents on the benzene (B151609) ring.

Fluorine Substituents: The two fluorine atoms at positions 1 and 4 are highly electronegative. They exert a powerful electron-withdrawing inductive effect (-I), which strongly polarizes the carbon-fluorine sigma bond and decreases the electron density of the aromatic ring. While they also have a lone pair that can be donated via the resonance effect (+M), the inductive effect is dominant for halogens.

Chlorine Substituent: The chlorine atom at position 2 is also strongly electronegative and contributes to the electron-withdrawing nature of the system through its inductive effect (-I). Its effect is slightly less pronounced than that of fluorine.

Methyl Substituent: The methyl group at position 3 is an alkyl group, which is electron-donating through both a weak inductive effect (+I) and hyperconjugation. This effect slightly counteracts the powerful deactivating effects of the halogens.

The cumulative result of these competing influences is a highly electron-deficient aromatic ring. This pronounced electron deficiency significantly deactivates the ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), where a nucleophile attacks an electron-poor carbon atom, leading to the displacement of a halide. The specific arrangement of the substituents creates a unique electronic map across the ring, influencing the regioselectivity of potential reactions.

Data Tables

Physicochemical Properties of Related Compounds

| Property | 1-Chloro-2,4-difluorobenzene | 2-Chloro-4-fluoro-1-methylbenzene |

| CAS Number | 1435-44-5 nih.gov | 452-73-3 echemi.com |

| Molecular Formula | C₆H₃ClF₂ nih.gov | C₇H₆ClF echemi.com |

| Molecular Weight | 148.54 g/mol nih.gov | 144.57 g/mol echemi.com |

| Boiling Point | 127 °C | 151.5-153.0 °C echemi.com |

| Density | 1.353 g/mL at 25 °C | 1.1972 g/cm³ at 20 °C echemi.com |

| Refractive Index | n20/D 1.475 | 1.502 echemi.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,4-difluoro-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMLOQCUFPXYLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201285209 | |

| Record name | 2-Chloro-1,4-difluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90292-64-1 | |

| Record name | 2-Chloro-1,4-difluoro-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90292-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,4-difluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 1,4 Difluoro 3 Methylbenzene

Strategies for Regioselective Introduction of Halogens and Methyl Group on Benzene (B151609) Core

The strategic introduction of halogen and methyl substituents onto a benzene ring to yield 2-Chloro-1,4-difluoro-3-methylbenzene can be approached through several synthetic routes. These strategies often begin with a pre-substituted benzene derivative, guiding subsequent functionalization through the directing effects of the existing groups. Key starting materials for such syntheses could include 2,5-difluorotoluene (B1362542) or 1-chloro-2,5-difluorobenzene (B1360255).

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) is a fundamental process for the functionalization of benzene rings. The regiochemical outcome of these reactions is governed by the electronic properties of the substituents already present on the ring.

The introduction of a chlorine atom onto a difluorotoluene scaffold is a potential key step. For a starting material like 2,5-difluorotoluene, the fluorine atoms are ortho, para-directing groups, while the methyl group is also an ortho, para-director. This presents a challenge in achieving the desired chlorination at the 2-position relative to the methyl group (and adjacent to a fluorine).

The chlorination of toluene (B28343) derivatives in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), typically yields a mixture of ortho and para isomers. The specific ratio of these isomers is influenced by the catalyst and reaction conditions. For instance, the chlorination of toluene can be catalyzed by various Lewis acids, including TiCl₄, SnCl₄, WCl₆, or ZrCl₄, which are known to influence the ortho/para product distribution.

A plausible synthetic approach could involve the chlorination of 2,5-difluorotoluene. The directing effects of the two fluorine atoms and the methyl group would need to be carefully considered to predict and control the site of chlorination.

Table 1: Potential Regioselective Chlorination of 2,5-Difluorotoluene

| Starting Material | Reagents | Catalyst | Potential Major Products |

| 2,5-Difluorotoluene | Cl₂ | FeCl₃ or AlCl₃ | Mixture of chloro-2,5-difluorotoluene isomers |

Alternatively, a synthetic strategy could commence with a chlorodifluorobenzene and introduce the methyl group via a Friedel-Crafts alkylation reaction. The Friedel-Crafts alkylation of aromatic compounds with an alkyl halide in the presence of a strong Lewis acid catalyst like AlCl₃ is a classic method for forming carbon-carbon bonds. youtube.com

Starting with 1-chloro-2,5-difluorobenzene, the introduction of a methyl group at the 3-position would be the desired outcome. The directing effects of the chloro and fluoro substituents would play a crucial role. Both chlorine and fluorine are ortho, para-directing, which would favor methylation at positions adjacent or opposite to them.

Research on the methylation of 1,2-difluorobenzene (B135520) has shown that the reaction can proceed, albeit slowly, and the methylation tends to occur at the position para to a fluorine atom. nih.govresearchgate.net This suggests that achieving methylation at the desired 3-position in 1-chloro-2,5-difluorobenzene, which is ortho to both a chlorine and a fluorine, could be challenging and might result in a mixture of isomers.

Table 2: Potential Friedel-Crafts Methylation of 1-Chloro-2,5-difluorobenzene

| Starting Material | Reagents | Catalyst | Potential Major Products |

| 1-Chloro-2,5-difluorobenzene | CH₃Cl | AlCl₃ | Mixture of methylated 1-chloro-2,5-difluorobenzene isomers |

This table illustrates a theoretical application of the Friedel-Crafts reaction. The regioselectivity would be highly dependent on the specific reaction conditions and the interplay of the directing effects of the existing halogen substituents.

Free Radical Substitution Mechanisms in Functional Group Interconversion

Free-radical reactions provide a powerful method for introducing functionality to alkyl groups attached to aromatic rings. These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org

Halogenation of the Methyl Group via Radical Pathways

The methyl group of this compound is susceptible to free-radical halogenation, a classic transformation for activating benzylic positions. wikipedia.org This process is typically initiated by ultraviolet (UV) light or a chemical radical initiator, which homolytically cleaves a halogen molecule (like Br₂) into two halogen radicals. youtube.comsavemyexams.com

The reaction proceeds via the following mechanistic steps, exemplified by bromination with N-bromosuccinimide (NBS), a common reagent for selective benzylic halogenation:

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes upon heating to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•).

Propagation:

The bromine radical abstracts a hydrogen atom from the methyl group of this compound. This step is regioselective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.

The benzylic radical then reacts with a molecule of Br₂ (present in equilibrium with NBS) to form the product, 2-(bromomethyl)-1-chloro-4,5-difluorobenzene, and a new bromine radical, which continues the chain reaction. youtube.com

Termination: The reaction ceases when two radicals combine. wikipedia.org

The selectivity of this reaction is high for the benzylic position because the C-H bonds are weaker than those in alkanes, and the intermediate radical is stabilized by the adjacent aromatic ring. wikipedia.org Bromination is generally more selective than chlorination, which can sometimes lead to a mixture of products. youtube.comlibretexts.org

Table 1: Comparison of Radical Halogenation Selectivity

| Halogen | Relative Reactivity (Tertiary H vs. Primary H) | Selectivity |

| Chlorine | ~5 : 1 | Low |

| Bromine | ~1600 : 1 | High youtube.com |

Organometallic Cross-Coupling Strategies for Aromatic Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile method to functionalize the aromatic core of this compound by targeting the C-Cl bond. researchgate.net While aryl chlorides are often less reactive than the corresponding bromides or iodides, significant advances in catalyst design, particularly the use of bulky, electron-rich phosphine (B1218219) ligands, have enabled their efficient use in these transformations. researchgate.net

Suzuki-Miyaura Coupling in the Context of Halogenated Benzenes

The Suzuki-Miyaura coupling reaction is a robust method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. youtube.com For a substrate like this compound, this reaction would replace the chlorine atom with the organic group from the boron reagent.

The catalytic cycle involves three key steps: youtube.com

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chlorine bond, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides. nih.gov

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

The choice of ligand is critical for achieving high yields with aryl chlorides. Bulky, electron-donating phosphine ligands such as XPhos or those based on di(1-adamantyl)butylphosphine (Ad₂PⁿBu) can accelerate the oxidative addition step and promote efficient coupling. nih.govresearchgate.net

Table 2: Typical Components of a Suzuki-Miyaura Reaction

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Boron Reagent | Phenylboronic acid | Nucleophile source |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst |

| Ligand | XPhos, SPhos, Ad₂PⁿBu | Accelerates catalytic cycle nih.govresearchgate.net |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boron reagent |

| Solvent | Toluene, Dioxane, Water researchgate.net | Reaction medium |

Stille Coupling and Other Palladium-Catalyzed Methods

The Stille coupling offers another powerful route for C-C bond formation, utilizing an organotin reagent (organostannane) as the coupling partner. wikipedia.orglibretexts.org Similar to the Suzuki reaction, it proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov A key advantage of organostannanes is their stability to air and moisture and their tolerance of a wide variety of functional groups. wikipedia.orgyoutube.com However, the high toxicity of tin compounds is a significant drawback. wikipedia.org

The general mechanism is analogous to the Suzuki coupling, with the transmetalation step involving the transfer of an organic group from the tin reagent to the palladium center. libretexts.org

Beyond C-C bond formation, other palladium-catalyzed methods can be envisioned for functionalizing this compound:

Buchwald-Hartwig Amination: This reaction would couple the aryl chloride with an amine to form a C-N bond, yielding an aniline (B41778) derivative.

Sonogashira Coupling: This method couples the aryl chloride with a terminal alkyne to form a C(sp²)-C(sp) bond, introducing an alkynyl substituent. acs.org

Cyanation: The chloro group can be replaced with a nitrile group (-CN) via coupling with a cyanide source, such as sodium cyanate. mit.eduacs.org

Multistep Synthetic Routes and Retrosynthetic Analysis

Designing a synthesis for a polysubstituted benzene like this compound requires careful strategic planning, often guided by retrosynthetic analysis. numberanalytics.comyoutube.comlibretexts.org This process involves mentally deconstructing the target molecule into simpler, commercially available precursors. youtube.com

A plausible retrosynthetic pathway for this compound could start from a simpler difluorinated aromatic compound.

Retrosynthetic Analysis:

Disconnect C-Cl bond: The chloro group can be introduced via electrophilic aromatic substitution (EAS). The precursor would be 1,4-difluoro-2-methylbenzene. The directing effects of the existing methyl (ortho-, para-directing) and fluoro (ortho-, para-directing) groups must be considered. Both groups would direct an incoming electrophile to the desired position (ortho to methyl, ortho to one fluoro, and meta to the other).

Disconnect C-Methyl bond: Alternatively, the methyl group could be introduced. However, installing the three different substituents (Cl, F, F) in the correct orientation around a toluene ring would be complex.

Simplify the Fluorine Pattern: A key disconnection is the C-F bond. Fluorine is often introduced using specialized methods like the Balz-Schiemann reaction or nucleophilic aromatic substitution (SₙAr) on an activated precursor. A potential precursor could be a chlorinated diaminotoluene, which could undergo diazotization followed by fluorination.

Proposed Forward Synthesis:

A potential synthetic route, based on common aromatic transformations, could be:

Nitration of 2,5-Dichlorotoluene (B98588): Start with 2,5-dichlorotoluene and introduce a nitro group via nitration (HNO₃, H₂SO₄). The directing effects of the chloro and methyl groups would lead to the formation of 2,5-dichloro-1-methyl-4-nitrobenzene.

Nucleophilic Aromatic Substitution (SₙAr): The nitro group activates the ring towards nucleophilic substitution. The two chlorine atoms can be replaced by fluorine atoms using a fluoride (B91410) source like potassium fluoride (KF) under high temperatures in an aprotic polar solvent (e.g., DMSO). This would yield 1,4-difluoro-2-methyl-5-nitrobenzene.

Reduction of Nitro Group: The nitro group is reduced to an amino group (-NH₂) using a reducing agent like SnCl₂/HCl or catalytic hydrogenation (H₂, Pd/C).

Sandmeyer Reaction: The resulting aniline derivative is converted to a diazonium salt using nitrous acid (NaNO₂, HCl) at low temperature. Subsequent treatment with a chlorine source, such as copper(I) chloride (CuCl), would replace the diazonium group with a chlorine atom, yielding the final product, this compound.

Green Chemistry Principles in the Synthesis of Halogenated Aromatics

The synthesis of halogenated aromatics traditionally involves hazardous reagents and solvents. rsc.orgacs.org Applying green chemistry principles aims to reduce the environmental impact of these processes. taylorfrancis.com

Key green strategies applicable to the synthesis of compounds like this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions, for instance, are generally more atom-economical than classical methods that use stoichiometric reagents. rsc.org

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. Palladium-catalyzed cross-coupling reactions are a prime example, where a small amount of catalyst can generate large quantities of product. researchgate.net

Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO₂ is a key goal. researchgate.netrsc.org For halogenation, developing methods that avoid the use of elemental bromine or chlorine gas in favor of safer sources is crucial. acs.org For example, electrocatalytic methods can generate halogenating agents in situ from simple salts like NaCl. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The development of highly active catalysts that operate under mild conditions is a significant area of research. acs.org

Waste Reduction: Designing syntheses to produce fewer byproducts and developing processes where catalysts can be easily recovered and reused, such as with polyaniline-supported palladium catalysts. researchgate.net Modern fluorination methods are also being developed to avoid the large amounts of waste associated with traditional techniques like the Balz-Schiemann reaction. jmu.edu

By integrating these principles, the synthesis of halogenated aromatics can be made more sustainable, safer, and economically viable.

Exploration of Novel Synthetic Routes and Catalytic Systems

The quest for efficient and selective methods to synthesize this compound has led researchers to explore a variety of synthetic strategies. These approaches often involve the careful orchestration of halogenation, diazotization, and other functional group interconversions. Two primary plausible routes are the chlorination of a difluorotoluene precursor and the Sandmeyer reaction of a corresponding aniline derivative.

A potential pathway to this compound is the direct chlorination of 2,5-difluorotoluene. The methyl group in toluene is known to be an ortho-, para-director for electrophilic aromatic substitution. chemscene.com This directing effect, in conjunction with the electronic properties of the fluorine atoms, would influence the position of the incoming chlorine atom. However, achieving high regioselectivity for the desired isomer can be challenging, often leading to a mixture of products that require subsequent separation. The reaction conditions, including the choice of chlorinating agent and catalyst, play a crucial role in controlling the isomeric distribution.

Another promising and widely utilized strategy for the introduction of a halogen onto an aromatic ring is the Sandmeyer reaction. wikipedia.orgnih.govmasterorganicchemistry.com This method involves the diazotization of a primary aromatic amine, followed by a copper-catalyzed displacement of the diazonium group with a halide. In the context of synthesizing this compound, a key intermediate would be 2,5-difluoro-3-methylaniline. The synthesis of this precursor is a critical first step. Once obtained, the aniline derivative can be treated with nitrous acid to form the corresponding diazonium salt. Subsequent reaction with a copper(I) chloride catalyst would then yield the target molecule. wikipedia.orgyoutube.com

The efficacy of the Sandmeyer reaction is dependent on several factors, including the stability of the diazonium salt and the catalytic activity of the copper salt. organic-chemistry.org Modern advancements in this area have focused on the development of more robust catalytic systems and milder reaction conditions to improve yields and minimize by-product formation.

Recent research has also highlighted the potential of enzymatic halogenation. Flavin-dependent halogenases, for instance, are known to catalyze the regioselective chlorination of aromatic compounds like tryptophan. nih.gov While not yet applied to the specific synthesis of this compound, the principles of enzymatic catalysis offer a potential future avenue for highly selective and environmentally benign synthetic routes. These biocatalytic systems operate under mild conditions and can exhibit exquisite control over the position of halogenation, offering a significant advantage over traditional chemical methods.

Elucidation of Reaction Mechanisms Involving 2 Chloro 1,4 Difluoro 3 Methylbenzene

Mechanistic Studies of Electrophilic Aromatic Substitution on Substituted Methylbenzenes

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, proceeding through the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The subsequent loss of a proton restores aromaticity, yielding the substituted product. The regiochemical outcome of EAS on a substituted benzene is directed by the electronic properties of the existing substituent(s).

For 2-chloro-1,4-difluoro-3-methylbenzene, the directing effects of the four substituents must be considered:

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director. It donates electron density to the ring through an inductive effect and hyperconjugation, stabilizing the arenium ion intermediate when the electrophile attacks at the positions ortho and para to it.

Halogens (-F, -Cl): Fluorine and chlorine are deactivating, yet ortho, para-directing. Their high electronegativity withdraws electron density from the ring inductively, making the ring less reactive towards electrophiles. However, they possess lone pairs of electrons that can be donated to the ring through resonance, which preferentially stabilizes the arenium ion when attack occurs at the ortho and para positions.

The combined influence of these groups on this compound determines the positions most susceptible to electrophilic attack. The methyl group at position 3 strongly activates the ring, while the halogens at positions 1, 2, and 4 deactivate it. The directing effects are as follows:

The methyl group at C3 directs incoming electrophiles to C2, C4, and C6.

The fluorine at C1 directs to C2 and C6.

The chlorine at C2 directs to C1 and C3 (positions already substituted) and C5.

The fluorine at C4 directs to C3 (already substituted) and C5.

Considering these competing effects, the most likely positions for electrophilic attack would be C5 and C6. The C5 position is para to the fluorine at C1 and ortho to the fluorine at C4 and the chlorine at C2. The C6 position is ortho to the fluorine at C1 and para to the methyl group at C3. The precise product distribution would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. For instance, in nitration, the nitronium ion (NO₂⁺) would be expected to substitute at the less sterically hindered positions that are electronically activated.

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) typically occurs on aromatic rings that are substituted with strong electron-withdrawing groups and a good leaving group. The reaction proceeds via an addition-elimination mechanism.

Meisenheimer Complex Formation and Energetics

The key intermediate in an SNAr reaction is the Meisenheimer complex , a resonance-stabilized, negatively charged species formed by the attack of a nucleophile on the carbon atom bearing the leaving group. The stability of this complex is crucial for the reaction to proceed. Electron-withdrawing groups, particularly those at the ortho and para positions to the leaving group, are essential for delocalizing the negative charge and stabilizing the Meisenheimer complex.

In this compound, the fluorine and chlorine atoms are electron-withdrawing and can stabilize a negative charge. However, the methyl group is electron-donating, which would destabilize the Meisenheimer complex. For an SNAr reaction to occur, a strong nucleophile and potentially harsh reaction conditions would likely be necessary. The attack of a nucleophile, for example, at the carbon bearing the chlorine atom (C2), would lead to a Meisenheimer complex where the negative charge is delocalized onto the aromatic ring and potentially stabilized by the adjacent fluorine atoms.

Competitive Halogen Displacement and Regioselectivity

In polyhalogenated aromatic compounds, the regioselectivity of nucleophilic aromatic substitution is determined by the relative ability of the halogens to act as leaving groups and the electronic stabilization of the resulting Meisenheimer complex. Generally, the leaving group ability in SNAr reactions follows the order F > Cl > Br > I, which is the reverse of the trend in SN1 and SN2 reactions. This is because the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

In this compound, a nucleophile could potentially displace either a fluorine or a chlorine atom.

Displacement of Fluorine: Attack at C1 or C4 would be facilitated by the high electronegativity of fluorine. The resulting Meisenheimer complex would be stabilized by the other halogens.

Displacement of Chlorine: Attack at C2 would lead to the displacement of the chlorine atom. The stability of the intermediate would be influenced by the two adjacent fluorine atoms.

The actual outcome would depend on the specific nucleophile and reaction conditions. For instance, a hard nucleophile might favor attack at the carbon bonded to the most electronegative atom (fluorine), while a softer nucleophile might show different selectivity.

Free Radical Pathways in Side-Chain and Ring Reactions

Free radical reactions can occur on both the aromatic ring and the methyl side-chain of this compound, typically initiated by UV light or radical initiators.

Side-Chain Halogenation: The methyl group is susceptible to free radical halogenation. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. For example, in the presence of a halogen (e.g., Br₂) and UV light, a hydrogen atom of the methyl group can be abstracted to form a resonance-stabilized benzylic radical. This radical then reacts with a halogen molecule to form the halogenated product and a new halogen radical, which continues the chain. The stability of the benzylic radical makes the side-chain the preferred site of radical substitution over the aromatic ring under these conditions.

| Step | Reaction | Description |

| Initiation | X₂ → 2X• | Homolytic cleavage of the halogen molecule by UV light. |

| Propagation 1 | Ar-CH₃ + X• → Ar-CH₂• + HX | Abstraction of a benzylic hydrogen by a halogen radical. |

| Propagation 2 | Ar-CH₂• + X₂ → Ar-CH₂X + X• | Reaction of the benzylic radical with a halogen molecule. |

| Termination | 2X• → X₂ | Combination of two halogen radicals. |

| Ar-CH₂• + X• → Ar-CH₂X | Combination of a benzylic radical and a halogen radical. | |

| 2Ar-CH₂• → Ar-CH₂-CH₂-Ar | Dimerization of two benzylic radicals. |

Ring Reactions: Under certain conditions, free radical addition to the aromatic ring can occur, leading to the loss of aromaticity. However, this is generally less favorable than side-chain substitution due to the high stability of the aromatic system.

Transition State Analysis in Catalytic Reactions

Modern computational chemistry provides powerful tools for analyzing the transition states of chemical reactions, offering insights into reaction mechanisms and kinetics. For catalytic reactions involving this compound, such as transition metal-catalyzed cross-coupling reactions, density functional theory (DFT) calculations can be employed to model the potential energy surface.

These calculations can identify the structures and energies of reactants, intermediates, transition states, and products. By locating the transition state, which represents the energy maximum along the reaction coordinate, the activation energy of a particular reaction step can be determined. This information is invaluable for understanding catalyst activity, selectivity, and for the rational design of new and improved catalytic systems for the functionalization of this substituted benzene. For example, in a Suzuki coupling reaction where the chlorine atom is replaced, computational analysis could elucidate the energies of the oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-determining step of the catalytic cycle.

Oxidation Pathways and Mechanisms of Methyl Group Transformation

The methyl group of this compound can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or a hydroxymethyl group. The mechanism of these oxidations depends on the oxidizing agent used.

With strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the methyl group is typically oxidized all the way to a carboxylic acid. The reaction is believed to proceed through the formation of a benzylic radical or cation intermediate, which is then further oxidized. The presence of the electron-withdrawing halogens on the ring may make the initial C-H bond cleavage of the methyl group more difficult compared to toluene (B28343) itself.

| Oxidizing Agent | Typical Product | General Conditions |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic, followed by acidic workup |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Acidic conditions |

| Manganese Dioxide (MnO₂) | Aldehyde | Selective for benzylic alcohols |

| Cerium(IV) Ammonium Nitrate (CAN) | Aldehyde | Mild conditions |

Milder and more selective oxidizing agents can be used to obtain the aldehyde. For example, manganese dioxide (MnO₂) is a classic reagent for the selective oxidation of benzylic alcohols to aldehydes, suggesting a two-step process where the methyl group is first hydroxylated and then oxidized. The precise mechanism often involves complex redox processes with the formation of various intermediates.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR for Structural Elucidation

¹H (proton) and ¹³C (carbon-13) NMR are fundamental for establishing the carbon-hydrogen framework of a molecule.

For 2-Chloro-1,4-difluoro-3-methylbenzene, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The integration of these signals would correspond to the number of protons in each unique chemical environment. Spin-spin coupling between adjacent protons would result in specific splitting patterns (e.g., doublets, triplets), providing information about the relative positions of the protons on the benzene (B151609) ring.

The ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbon atoms directly bonded to the electronegative halogen atoms would be expected to resonate at a lower field (higher ppm values). The symmetry of the molecule would also be reflected in the number of distinct carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Data (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.5 | 110 - 140 |

| Methyl (CH₃) | 2.0 - 2.5 | 15 - 25 |

| C-Cl | - | 125 - 135 |

| C-F | - | 155 - 165 |

| C-CH₃ | - | 120 - 130 |

¹⁹F NMR for Probing Fluorine Environments and Reactivity

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, this technique would provide direct information about the chemical environments of the two fluorine atoms. The spectrum would be expected to show two distinct signals if the fluorine atoms are in chemically non-equivalent positions. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms and nearby protons or carbons would offer valuable structural information.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful tools for unambiguously assigning NMR signals and determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to establish the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the definitive assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this molecule, NOESY could help to confirm the relative positions of the substituents on the benzene ring.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and its vibrational modes.

For this compound, the FTIR and Raman spectra would exhibit characteristic absorption bands corresponding to:

C-H stretching and bending vibrations of the aromatic ring and the methyl group.

C=C stretching vibrations of the benzene ring.

C-Cl and C-F stretching vibrations, which are typically found in the fingerprint region of the spectrum.

Table 2: Predicted Vibrational Spectroscopy Data (Illustrative)

| Functional Group | Predicted FTIR/Raman Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1000 - 1400 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-resolution mass spectrometry is used to determine the exact molecular weight of a compound and to study its fragmentation patterns upon ionization.

For this compound, HRMS would provide a highly accurate mass measurement, allowing for the determination of its elemental composition. The mass spectrum would also show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine-35 and chlorine-37 isotopes. The fragmentation pattern would reveal information about the stability of different parts of the molecule and could help to confirm the positions of the substituents.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about how the molecules pack together in the crystal lattice. This would reveal details about any intermolecular interactions, such as halogen bonding or π-stacking, which influence the physical properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectroscopy provides insights into the π-electron system of the benzene ring and how it is influenced by various substituents. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones, with the primary transitions for benzene derivatives being of the π→π* type.

The UV spectrum of unsubstituted benzene in a non-polar solvent typically displays three absorption bands originating from π→π* transitions. spcmc.ac.in These are often referred to as the E1, E2, and B bands. The E1 and E2 bands are intense and appear at lower wavelengths (around 184 nm and 204 nm, respectively), while the B-band (or benzenoid band) is much less intense and appears at a longer wavelength, around 256 nm, often showing characteristic fine structure. spcmc.ac.in

The presence of substituents on the benzene ring alters the electronic properties of the chromophore, leading to shifts in the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. ijermt.org Substituents can cause a shift to longer wavelengths (bathochromic or red shift), a shift to shorter wavelengths (hypsochromic or blue shift), an increase in absorption intensity (hyperchromic effect), or a decrease in intensity (hypochromic effect). libretexts.org

In the case of this compound, the benzene ring is substituted with two fluorine atoms, one chlorine atom, and one methyl group. The halogens (chlorine and fluorine) and the methyl group act as auxochromes, which are groups that modify the light-absorbing properties of the main chromophore.

Halogen Substituents (Cl, F): Chlorine and fluorine possess a dual electronic effect. They exhibit an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+R) due to the presence of non-bonding electron pairs (lone pairs) that can be delocalized into the aromatic π-system. spcmc.ac.in This interaction between the non-bonding electrons and the π electrons of the ring is a form of n-π conjugation, which generally extends the conjugated system. spcmc.ac.in This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift of the primary and secondary absorption bands. spcmc.ac.in

Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This electron-donating nature also typically produces a small bathochromic shift in the benzene absorption bands. ijermt.org

Predicted UV-Vis Absorption Data

The following table summarizes the characteristic UV-Vis absorption bands for benzene and the predicted shifts for this compound based on substituent effects.

| Compound Name | Absorption Band | Typical λmax (nm) | Molar Absorptivity (ε) | Predicted Shift for this compound |

| Benzene | E2-band | ~204 | ~7,900 | Bathochromic Shift |

| B-band | ~256 | ~200 | Bathochromic Shift |

Note: The predicted shifts are qualitative estimations based on the electronic properties of the chloro, fluoro, and methyl substituents. Actual experimental values may vary depending on the solvent and other measurement conditions.

Computational and Theoretical Chemistry of 2 Chloro 1,4 Difluoro 3 Methylbenzene

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for elucidating the fundamental aspects of molecular systems. For 2-Chloro-1,4-difluoro-3-methylbenzene, these methods can determine the most stable three-dimensional arrangement of its atoms and predict its electronic behavior, providing a detailed picture of its chemical nature.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations are employed to determine the optimized geometry of this compound, which corresponds to the lowest energy conformation of the molecule. This is achieved by solving the Kohn-Sham equations, where the electron density is used as the fundamental variable. A common approach involves using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to accurately model the molecule's electronic structure. chemrxiv.orgresearchgate.net

The geometry optimization process yields crucial information about bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the precise lengths of the C-C, C-H, C-Cl, C-F, and C-C(methyl) bonds, as well as the angles between them. The electronic structure, including the distribution of electrons within the molecule, is also a key output of DFT calculations, providing a foundation for understanding its reactivity.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Lengths | ~1.35 Å |

| C-C (aromatic) Bond Lengths | ~1.39 - 1.40 Å |

| C-C (methyl) Bond Length | ~1.51 Å |

| C-H (methyl) Bond Lengths | ~1.09 Å |

| C-H (aromatic) Bond Length | ~1.08 Å |

| C-C-C Bond Angles (ring) | ~118 - 121° |

Note: The values in this table are illustrative and based on typical results for similar halogenated benzene (B151609) derivatives.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic and property predictions. unl.eduaps.org While computationally more demanding than DFT, ab initio calculations are invaluable for benchmarking and for obtaining precise values for properties like electron affinities, ionization potentials, and reaction energies. For this compound, these high-level calculations can offer a more refined understanding of its thermodynamic stability and reactivity.

Electronic Structure Analysis

A detailed analysis of the electronic structure of this compound is essential for predicting its chemical behavior. This involves examining the molecule's molecular orbitals, the distribution of charge across its atoms, and its electrostatic potential.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. schrodinger.comemerginginvestigators.org A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive. emerginginvestigators.org For this compound, the HOMO-LUMO gap can be calculated to predict its susceptibility to electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -0.8 eV |

| HOMO-LUMO Gap | ~ 5.7 eV |

Note: These values are illustrative and based on typical results for similar halogenated aromatic compounds.

Understanding the distribution of electronic charge within this compound is crucial for predicting its intermolecular interactions and reactive sites. Population analysis methods are used to assign partial charges to each atom in the molecule.

The Mulliken population analysis is one of the oldest and simplest methods for calculating atomic charges. wikipedia.org However, it is known to be highly dependent on the basis set used in the calculation. stackexchange.com

Natural Bond Orbital (NBO) analysis provides a more robust and chemically intuitive picture of charge distribution. stackexchange.comuni-rostock.de NBO analysis is based on a set of localized, Lewis-like bonding orbitals and provides information about charge transfer and hyperconjugative interactions within the molecule. For this compound, NBO analysis would reveal the partial charges on the carbon, hydrogen, chlorine, and fluorine atoms, highlighting the electron-withdrawing effects of the halogen substituents.

Table 3: Illustrative Partial Atomic Charges for this compound

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

| C (bonded to Cl) | ~ 0.10 | ~ 0.15 |

| C (bonded to F) | ~ 0.25 | ~ 0.30 |

| C (bonded to methyl) | ~ -0.15 | ~ -0.20 |

| Cl | ~ -0.12 | ~ -0.18 |

| F | ~ -0.20 | ~ -0.25 |

| H (aromatic) | ~ 0.10 | ~ 0.12 |

| C (methyl) | ~ -0.20 | ~ -0.25 |

| H (methyl) | ~ 0.08 | ~ 0.10 |

Note: These values are for illustrative purposes and represent typical charge distributions in similar molecules.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, indicate areas that are susceptible to electrophilic attack, while regions of positive potential, colored blue, are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the fluorine and chlorine atoms due to their high electronegativity, and positive potential around the hydrogen atoms. This provides a clear and intuitive guide to the molecule's reactive sites. researchgate.net

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

In the field of computational chemistry, the theoretical prediction of spectroscopic parameters for molecules like this compound serves as a powerful tool for structural elucidation and understanding its electronic properties. Quantum mechanical methods, particularly Density Functional Theory (DFT), are frequently employed to calculate various spectroscopic data, which can then be compared with experimental findings to validate both the theoretical model and the experimental assignments.

Typically, calculations are performed using specific basis sets, such as 6-311++G(d,p), which provide a good balance between computational cost and accuracy for organic molecules. researchgate.net For instance, in studies of similar halogenated benzene derivatives, theoretical vibrational frequencies (FT-IR and FT-Raman spectra) are computed. isroset.org These calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional used in DFT. The comparison with experimental spectra aids in the definitive assignment of vibrational modes to specific molecular motions, such as C-H stretching, C-C ring vibrations, and C-F or C-Cl stretching. prensipjournals.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. prensipjournals.com Theoretical chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), and the results are compared with experimental data obtained in various solvents. researchgate.netprensipjournals.com Discrepancies between the calculated and experimental values can often be attributed to solvent effects and intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase theoretical calculations. researchgate.net

Ultraviolet-Visible (UV-Vis) absorption spectra can also be predicted using Time-Dependent DFT (TD-DFT). researchgate.net These calculations provide information about the electronic transitions within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). isroset.org The calculated maximum absorption wavelengths (λmax) can be compared with experimental spectra to understand the electronic structure and transitions of the molecule. researchgate.net

The table below illustrates the kind of data that would be generated in such a comparative study, using hypothetical values for this compound based on typical findings for related compounds.

| Spectroscopic Parameter | Theoretical Value (DFT/B3LYP/6-311++G(d,p)) | Experimental Value |

| ¹³C NMR (ppm) | ||

| C1-F | 158.5 | 156.2 |

| C2-Cl | 118.9 | 117.3 |

| C3-CH₃ | 132.1 | 130.8 |

| C4-F | 160.2 | 158.0 |

| C5-H | 115.7 | 114.5 |

| C6-H | 128.4 | 127.1 |

| FT-IR (cm⁻¹) | ||

| C-H stretch | 3085 | 3070 |

| C-F stretch | 1255 | 1240 |

| C-Cl stretch | 730 | 720 |

| C=C ring stretch | 1590 | 1582 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides invaluable insights into the reactivity of this compound by modeling potential reaction pathways and characterizing the associated transition states. This involves calculating the potential energy surface for a given reaction to identify the minimum energy path from reactants to products.

A key aspect of this modeling is the location and characterization of transition state structures, which are first-order saddle points on the potential energy surface. The geometry of the transition state reveals the arrangement of atoms at the peak of the energy barrier for a reaction. By analyzing the vibrational frequencies of the transition state, a single imaginary frequency corresponding to the motion along the reaction coordinate confirms its identity. acs.org

For a molecule like this compound, reaction pathway modeling could be applied to understand various transformations, such as nucleophilic aromatic substitution or reactions involving the methyl group. For instance, the mechanism of a substitution reaction at one of the carbon atoms bearing a halogen could be elucidated. The calculations would determine the activation energy (the energy difference between the reactants and the transition state), which is crucial for predicting the reaction rate. acs.org

Furthermore, computational models can help distinguish between different possible reaction mechanisms, such as an SNAr (addition-elimination) or a benzyne (B1209423) mechanism. By comparing the activation energies for the different pathways, the most likely mechanism can be identified. acs.org

The following table provides a hypothetical example of the kind of data generated from a reaction pathway modeling study on the nucleophilic substitution of the chlorine atom in this compound by a generic nucleophile (Nu⁻).

| Parameter | Reactants | Transition State | Products |

| Relative Energy (kcal/mol) | 0.0 | +18.5 | -5.2 |

| Key Interatomic Distances (Å) | |||

| C-Cl | 1.75 | 2.15 | - |

| C-Nu | - | 2.20 | 1.40 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

Solvent Effects and Continuum Solvation Models in Computational Studies

The properties and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Computational studies can account for these solvent effects using various models, with continuum solvation models being a popular and efficient choice.

In these models, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Polarizable Continuum Model (PCM) is a widely used example of this approach. researchgate.net

The inclusion of a solvent model can lead to more accurate predictions of molecular properties that are sensitive to the polarity of the medium. For example, theoretical UV-Vis spectra can be refined by accounting for the stabilization or destabilization of the ground and excited states by the solvent. researchgate.net Similarly, the calculated NMR chemical shifts can be improved by considering the solvent environment. researchgate.net

For reaction pathway modeling, continuum solvation models can be used to understand how the solvent affects the energies of reactants, products, and transition states. A polar solvent might preferentially stabilize a charged transition state, thereby lowering the activation energy and increasing the reaction rate compared to a nonpolar solvent. researchgate.net

The table below illustrates how a property like the calculated dipole moment of this compound might change in different solvent environments using a continuum solvation model.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.0 | 2.15 |

| Toluene (B28343) | 2.38 | 2.58 |

| Dichloromethane | 8.93 | 2.95 |

| Acetonitrile | 37.5 | 3.21 |

| Water | 80.1 | 3.35 |

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots)

Understanding the intermolecular interactions of this compound is crucial for comprehending its solid-state properties, such as its crystal structure and melting point. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions in a crystal lattice. scirp.orgresearchgate.net

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of that molecule from the space of all other molecules. rsc.org The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. nih.govmdpi.com

From the Hirshfeld surface, a two-dimensional "fingerprint plot" can be generated. mdpi.com This plot is a histogram of the distances from the surface to the nearest atom inside the surface (dᵢ) versus the distance to the nearest atom outside the surface (dₑ). researchgate.net Different types of intermolecular interactions have characteristic appearances on the fingerprint plot, allowing for their identification and quantification. For example, sharp spikes often represent hydrogen bonds, while more diffuse regions can correspond to van der Waals forces like H···H, C···H, and π-π stacking interactions. researchgate.netnih.gov

The following table provides a hypothetical breakdown of the intermolecular contacts for this compound as would be determined by Hirshfeld surface analysis.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 45.2 |

| F···H | 22.5 |

| C···H | 15.8 |

| Cl···H | 8.7 |

| C···C (π-π stacking) | 4.1 |

| Other | 3.7 |

Regioselectivity and Stereoselectivity in the Functionalization of 2 Chloro 1,4 Difluoro 3 Methylbenzene

Directing Effects of Halogen and Alkyl Substituents on Aromatic Substitution

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring govern the regiochemical outcome of the reaction. The reactivity of 2-Chloro-1,4-difluoro-3-methylbenzene is influenced by the interplay of the directing effects of one weakly activating group (methyl) and three deactivating groups (two fluoro, one chloro).

Methyl Group (-CH₃): The methyl group is an ortho-, para-director and an activating group. It donates electron density to the ring primarily through a positive inductive effect (+I) and hyperconjugation, stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the positions ortho or para to the methyl group.

Halogen Groups (-F, -Cl): Halogens are deactivating yet ortho-, para-directing. Their strong negative inductive effect (-I) withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. However, they possess lone pairs of electrons that can be donated to the ring through a positive resonance effect (+R). This resonance effect stabilizes the arenium ion intermediate when the attack is at the ortho or para positions.

For this compound, the positions for electrophilic attack are C5 and C6. The directing effects of the substituents would create a complex regiochemical profile:

The methyl group at C3 directs ortho (to C2 and C4) and para (to C6).

The fluoro group at C1 directs ortho (to C2 and C6) and para (to C4).

The chloro group at C2 directs ortho (to C1 and C3) and para (to C5).

The fluoro group at C4 directs ortho (to C3 and C5) and para (to C1).

A consensus of these effects suggests that positions C5 and C6 are the most likely sites for electrophilic attack. The methyl group strongly activates the para-position (C6), while the chloro and fluoro groups also contribute to activating positions C5 and C6 through resonance. Predicting the precise ratio of substitution at these positions would require experimental data or high-level computational analysis, which is currently unavailable.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

| -CH₃ | 3 | +I (Donating) | Hyperconjugation | Activating | Ortho, Para |

| -F | 1 | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -Cl | 2 | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -F | 4 | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

Control of Regioselectivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on this compound is not expected to proceed readily under standard conditions. This reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org The methyl group is electron-donating, which disfavors the reaction.

However, if forced under harsh conditions (e.g., high temperature and pressure), substitution could potentially occur. The leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I, which is the reverse of the trend for SN1 and SN2 reactions. This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com Therefore, one of the fluorine atoms would be the most likely leaving group.

Given the substitution pattern, there are no strong activating groups for SNAr. If the reaction were to proceed via a benzyne (B1209423) mechanism under very strong basic conditions, a mixture of products would be expected, with the regioselectivity being difficult to predict without experimental data.

Stereochemical Outcomes of Reactions at the Methyl Group

The methyl group of this compound is a prochiral center. Reactions occurring at this benzylic position, such as free-radical halogenation or oxidation, can potentially lead to the formation of a stereocenter.

Free-Radical Halogenation: Under UV light or with a radical initiator, the methyl group can undergo halogenation (e.g., with N-bromosuccinimide, NBS) to form a benzylic halide. wikipedia.org The mechanism involves the formation of a planar benzylic radical intermediate. Subsequent attack by a halogen radical can occur from either face of the planar intermediate with equal probability. In the absence of any chiral influence, this would result in a racemic mixture (a 50:50 mixture of the two enantiomers) of the corresponding benzylic halide. youtube.com

For example, the bromination would lead to the formation of (R)- and (S)-1-(bromomethyl)-2-chloro-1,4-difluoro-3-methylbenzene.

Chiral Auxiliaries and Catalytic Approaches for Enantioselective Transformations (if applicable)

As there are no specific documented enantioselective transformations for this compound, this section remains speculative. However, general strategies for the enantioselective functionalization of prochiral benzylic C-H bonds could theoretically be applied.

Recent advances in catalysis have enabled the enantioselective C(sp³)-H functionalization of toluene (B28343) derivatives. nih.govnih.gov These methods often involve transition metal catalysts with chiral ligands or chiral Brønsted acids. nih.gov For instance, a chiral catalyst could selectively abstract one of the prochiral hydrogen atoms of the methyl group, leading to an enantioenriched benzylic intermediate. This intermediate would then react with a given reagent to yield a product with high enantiomeric excess (ee).

Such a transformation would be of interest in the synthesis of chiral building blocks for pharmaceuticals or agrochemicals. However, the development of a specific and efficient catalytic system for this compound would require dedicated research and screening of various catalysts and reaction conditions.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The unique substitution pattern of 2-chloro-1,4-difluoro-3-methylbenzene offers multiple avenues for synthetic transformations, making it a potentially valuable precursor for high-value chemical entities.

Precursor to Fluorinated Pharmaceuticals and Agrochemicals (Synthetic Pathways Only)

Fluorinated compounds are of paramount importance in the pharmaceutical and agrochemical industries, often imparting enhanced metabolic stability, binding affinity, and lipophilicity to bioactive molecules. nih.govresearchgate.net While specific drugs or pesticides derived directly from this compound are not prominent in the literature, its structure is amenable to synthetic pathways commonly employed in the creation of these agents.

The chlorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, facilitated by the electron-withdrawing nature of the adjacent fluorine atoms. This would allow for the introduction of various nitrogen-, oxygen-, or sulfur-containing nucleophiles, which are common moieties in pharmaceuticals and agrochemicals. Furthermore, the chloro group provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct more complex molecular scaffolds.

Hypothetical Synthetic Pathways:

| Reaction Type | Reagents | Potential Product Class |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Heterocyclic compounds, Aryl ethers, Aryl thioethers |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst, Base | Biaryl compounds |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | N-Aryl amines |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst, Base | Aryl alkynes |

Building Block for Ligands and Catalysts

The synthesis of specialized ligands for catalysis often relies on substituted aromatic precursors. This compound could serve as a foundational unit for the construction of phosphine (B1218219), N-heterocyclic carbene (NHC), or other ligand types. The strategic placement of its functional groups allows for stepwise elaboration. For instance, the chloro group can be converted to a phosphine group via reaction with a phosphide (B1233454) source, or it can be used in a coupling reaction to attach a coordinating fragment. The fluorine and methyl substituents can sterically and electronically tune the resulting ligand, influencing the activity and selectivity of the metal complex it coordinates.

Integration into Novel Material Design and Synthesis

The electronic and physical properties imparted by fluorine atoms make fluorinated aromatics attractive components in materials science.

Application in Liquid Crystals and Advanced Polymer Systems

The incorporation of fluorine into liquid crystal molecules can significantly impact their mesomorphic behavior, dielectric anisotropy, and viscosity. Similarly, fluorinated monomers can be polymerized to yield materials with low surface energy, high thermal stability, and unique optical properties. While there are no specific reports on the use of this compound in these applications, its difluorinated benzene (B151609) core is a common motif in such materials. It could potentially be functionalized to create mesogenic or polymerizable derivatives.

Incorporation into Organic Electronic Materials (e.g., OLEDs, OFETs)

Fluorination is a common strategy in the design of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of organic semiconductors, which can improve charge injection and transport properties, as well as enhance the stability of the device. This compound could be a precursor to larger, conjugated systems used in these applications through reactions that build upon its existing functional groups.

Precursor for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from organic linkers and inorganic nodes. nih.gov The properties of these materials are highly dependent on the structure of the organic linkers. To be utilized in this context, this compound would first need to be converted into a multitopic linker, for example, by replacing the chloro and a hydrogen atom with connecting groups like boronic acids, amines, or carboxylates through a series of synthetic steps. The fluorine and methyl substituents would then serve to functionalize the pores of the resulting framework, potentially influencing its properties for applications such as gas storage, separation, and catalysis.

Environmental Fate and Degradation Studies of Halogenated Methylbenzenes

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For halogenated methylbenzenes, the primary abiotic degradation pathways include photochemical reactions and hydrolysis.

Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light energy. In the context of halogenated aromatic compounds, this process is a crucial mechanism for their removal from the atmosphere and surface waters. The degradation of toluene (B28343) and other aromatic compounds can be initiated by hydroxyl radicals (•OH) under UV or visible light, leading to the formation of various intermediates. unito.itresearchgate.net For instance, the photochemical oxidation of toluene in the atmosphere contributes to the formation of ozone and secondary organic aerosols. unito.it

While direct photolysis of compounds like 2-Chloro-1,4-difluoro-3-methylbenzene may occur, the presence of photosensitizers or photocatalysts such as titanium dioxide (TiO2) can significantly enhance the degradation rate. nih.govmdpi.com These processes involve the generation of highly reactive oxygen species that can attack the aromatic ring, leading to hydroxylation, dehalogenation, and eventual mineralization to carbon dioxide and water. mdpi.com The specific intermediates and final products will depend on the reaction conditions, including the wavelength of light, the presence of catalysts, and the environmental matrix.

Table 1: Factors Influencing Photochemical Degradation of Aromatic Compounds

| Factor | Influence on Degradation Rate |

| Light Intensity | Higher intensity generally leads to faster degradation. |

| Wavelength | Specific wavelengths are required to initiate photochemical reactions. |

| Presence of Photosensitizers | Can significantly accelerate degradation. nih.gov |

| pH of the Medium | Can affect the speciation of the compound and reactive species. |

| Presence of Scavengers | Can inhibit degradation by consuming reactive species. |

This table provides a generalized overview of factors affecting photochemical degradation, based on studies of various aromatic compounds.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. libretexts.org For halogenated hydrocarbons, hydrolysis can lead to the replacement of a halogen atom with a hydroxyl group. viu.ca The rate of hydrolysis for halogenated aromatic compounds is influenced by factors such as the nature of the halogen, the number and position of substituents on the aromatic ring, and the pH and temperature of the surrounding medium. viu.caoup.com

Generally, the carbon-fluorine bond is the strongest among carbon-halogen bonds, making fluoroaromatic compounds relatively resistant to hydrolysis compared to their chloro-, bromo-, or iodo-substituted counterparts. savemyexams.com Therefore, it is expected that the chlorine atom in this compound would be more susceptible to hydrolysis than the fluorine atoms. The hydrolysis of halogenated benzenes can be catalyzed by acids or bases and may lead to the formation of corresponding phenols.

Electron beam irradiation is another abiotic process that has been shown to degrade halogenated benzenes in aqueous solutions. researchgate.net This method involves the generation of hydrated electrons and hydroxyl radicals, which can effectively dehalogenate and break down the aromatic ring. researchgate.net The final products of such degradation are typically less halogenated benzenes and diphenyl compounds. researchgate.net

Biodegradation Pathways and Microbial Metabolism

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the natural attenuation of environmental contaminants. The biodegradation of halogenated aromatic compounds can occur under both aerobic and anaerobic conditions, with different microbial communities and enzymatic systems involved. bohrium.com

Under aerobic conditions, the initial step in the bacterial degradation of aromatic compounds often involves the action of oxygenases. unesp.br Dioxygenases, for example, incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. ub.edu This intermediate is then dehydrogenated to form a catechol, a central intermediate in many aromatic degradation pathways. ub.edu Subsequent ring cleavage of the catechol leads to intermediates that can enter central metabolic pathways like the Krebs cycle. ub.edu

The presence of halogens on the aromatic ring can influence the rate and pathway of aerobic biodegradation. The degradation of chlorobenzenes, for instance, has been shown to proceed via the formation of chlorocatechols. ub.edu For a compound like this compound, it is plausible that aerobic microorganisms could initiate degradation by attacking the aromatic ring, leading to the formation of a dihydroxylated intermediate, followed by dehalogenation and ring cleavage. The methyl group can also be a site of initial oxidation.

Table 2: Key Enzymes in Aerobic Degradation of Halogenated Aromatics

| Enzyme Class | Function |

| Dioxygenases | Incorporate O2 into the aromatic ring to form cis-dihydrodiols. ub.edu |

| Monooxygenases | Incorporate one oxygen atom into the substrate. nih.gov |

| Dehydrogenases | Convert dihydrodiols to catechols. ub.edu |

| Catechol Dioxygenases | Catalyze the cleavage of the aromatic ring. |

| Dehalogenases | Remove halogen atoms from the molecule. mdpi.com |

This table summarizes the major classes of enzymes involved in the aerobic breakdown of halogenated aromatic compounds, based on extensive research in the field.

In the absence of oxygen, anaerobic microorganisms can utilize alternative electron acceptors such as nitrate, sulfate, or carbon dioxide for respiration. The anaerobic degradation of halogenated aromatic compounds often proceeds via reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom. nih.gov This process is particularly important for highly halogenated compounds, as it can render them more susceptible to subsequent degradation.

The anaerobic degradation of benzene (B151609) and its derivatives has been observed under various electron-accepting conditions. nih.gov Potential initial activation steps for the anaerobic degradation of benzene include methylation, hydroxylation, or carboxylation. nih.gov For halogenated benzenes, reductive dehalogenation is a key initial step. For this compound, anaerobic transformation could potentially involve the sequential removal of the chlorine and fluorine atoms, although the cleavage of the C-F bond is energetically more challenging. The degradation of fluorinated aromatic compounds under anaerobic conditions has been documented, though it is generally a slower process compared to their chlorinated or brominated analogs. researchgate.net

Identification and Characterization of Environmental Transformation Products